2-(Aminomethyl)butanedioic acid hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectroscopy provides critical insights into the compound’s structure. Key proton resonances include:
¹³C NMR peaks correlate with the carboxyl carbons (δ ~172–175 ppm), the methine carbon (δ ~55 ppm), and methylene carbons (δ ~35–45 ppm). The chloride counterion does not produce observable signals in standard NMR experiments.
Fourier-Transform Infrared (FTIR) Vibrational Assignments
FTIR spectroscopy identifies functional groups through characteristic absorption bands:
The absence of a free amine N-H stretch (~3350 cm⁻¹) confirms protonation to the ammonium form.
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry
While single-crystal X-ray diffraction data for this specific compound is not publicly available, analogous dicarboxylic acid hydrochlorides exhibit monoclinic or triclinic crystal systems with P2₁/c or P-1 space groups. Expected bond parameters include:
- C-O bond lengths : ~1.21–1.34 Å (carboxyl groups)
- C-N bond length : ~1.47 Å (aminomethyl group)
- Cl⁻···H-N hydrogen bonds : ~2.8–3.2 Å
X-ray diffraction would likely reveal a layered structure stabilized by intermolecular hydrogen bonds between ammonium protons, chloride ions, and carboxylate oxygens.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations of Molecular Orbitals
DFT studies predict the electronic structure:
- Highest Occupied Molecular Orbital (HOMO) : Localized on the carboxyl groups and aminomethyl nitrogen, indicating nucleophilic reactivity.
- Lowest Unoccupied Molecular Orbital (LUMO) : Associated with the C-Cl σ* antibonding orbital, suggesting electrophilic susceptibility.
- Energy gap (ΔE = LUMO – HOMO) : ~5.2 eV, characteristic of moderate chemical stability.
Charge distribution analyses reveal negative charges on carboxyl oxygens (-0.65 e) and chloride (-0.92 e), with positive charges on the ammonium nitrogen (+0.45 e).
Molecular Dynamics Simulations of Aqueous Solvation
Molecular dynamics simulations in explicit water models show:
- Solvent-accessible surface area (SASA) : ~450 Ų, dominated by polar carboxyl and ammonium groups.
- Hydrogen-bonding network : Each molecule forms ~8–10 hydrogen bonds with water, primarily via carboxyl oxygens and ammonium hydrogens.
- Diffusion coefficient : ~0.9 × 10⁻⁹ m²/s at 298 K, consistent with small zwitterionic molecules.
Properties
IUPAC Name |
2-(aminomethyl)butanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c6-2-3(5(9)10)1-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFULDHHANUXCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)C(=O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminomethylation of Succinic Acid
One common approach involves reacting succinic acid with formaldehyde and ammonia to introduce the aminomethyl group at the 2-position, yielding 2-(aminomethyl)butanedioic acid, which is then converted to its hydrochloride salt. This method is straightforward and widely used in preparative organic chemistry due to the availability of starting materials and relatively mild reaction conditions.
Dakin-West Reaction Followed by Hydrolysis and Acidification
A patented method describes a two-step process involving:
- Step A: Reaction of benzoylglycine with succinic anhydride in the presence of an organic base and catalyst (DMAP) via the Dakin-West reaction to form benzoylaminolevulinic acid.
- Step B: Hydrolysis of the benzoylaminolevulinic acid under reflux with hydrochloric acid to remove the benzoyl protecting group and simultaneously form the hydrochloride salt of 5-aminolevulinic acid (a compound structurally related to 2-(aminomethyl)butanedioic acid).
This method includes careful pH adjustment and extraction steps to improve purity and yield, such as:
- Adjusting the reaction mixture to pH 9-10 with alkaline reagent to form water-soluble salts.
- Extraction with water-insoluble solvents to remove impurities.
- Acidification to pH 2 to precipitate the product.
- Filtration, washing with acetone and diethyl ether, and drying to obtain the hydrochloride salt with yields up to 92% and purity above 99%.
Multi-step Organic Synthesis via Protected Intermediates
Another approach involves multi-step syntheses starting from substituted heteroaromatic acids or esters, involving:
- Selective halogenation or dehalogenation.
- Esterification.
- Palladium-catalyzed cyanation.
- Reduction and protection/deprotection steps.
- Final saponification and acidification to yield the amino acid hydrochloride salt.
Though this method is more complex and tailored for specific derivatives, it demonstrates the versatility of synthetic strategies for related amino acid hydrochlorides.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Aminomethylation of Succinic Acid | Reaction with formaldehyde and ammonia | Mild, aqueous | Not specified | High | Simple, direct synthesis |
| Dakin-West Reaction + Hydrolysis/Acidification | Benzoylglycine + succinic anhydride; hydrolysis with HCl | 45°C for Dakin-West; reflux 10-12h for hydrolysis | 79.6-92 | >99 | Includes pH adjustment, solvent extraction |
| Multi-step synthesis via heteroaromatic intermediates | Halogenation, esterification, cyanation, reduction | Multiple steps, varied temps | Not specified | High | Complex, for specialized derivatives |
Research Findings and Notes
- The Dakin-West reaction route is notable for its high yield (up to 92%) and purity (>99%), with efficient separation techniques such as pH adjustment and solvent extraction improving the process.
- The aminomethylation method is widely used but often lacks detailed yield and purity data in public sources; however, it remains a practical and scalable approach.
- Multi-step syntheses are valuable for producing analogues or derivatives and involve advanced catalytic and protection strategies.
- Safety considerations include handling of hydrochloric acid and organic solvents, as well as potential irritancy of the compound.
- The hydrochloride salt form enhances aqueous solubility, facilitating purification and application in biochemical research.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)butanedioic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amine derivatives .
Scientific Research Applications
Biochemical Research
2-(Aminomethyl)butanedioic acid hydrochloride is primarily used in biochemical assays. It acts as a substrate for enzymes involved in amino acid metabolism. Its role in metabolic pathways makes it a valuable tool for studying enzyme kinetics and metabolic regulation.
| Application | Description |
|---|---|
| Enzyme Substrate | Utilized in assays to study enzyme activity related to amino acid metabolism. |
| Metabolic Studies | Investigated for its role in metabolic pathways involving aspartate and glutamate. |
Pharmacological Studies
The compound has been studied for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structural similarity to neurotransmitters suggests possible roles in modulating synaptic transmission.
| Pharmacological Aspect | Details |
|---|---|
| Neurotransmitter Modulation | Investigated for effects on glutamate receptors, potentially influencing cognitive functions. |
| Drug Development | Explored as a scaffold for synthesizing novel compounds with neuroprotective effects. |
Nutritional Biochemistry
Research has indicated that this compound may enhance the nutritional profile of certain formulations, particularly those aimed at improving amino acid availability in animal feed.
| Nutritional Application | Impact |
|---|---|
| Animal Feed Supplementation | Enhances amino acid profiles, improving growth and health in livestock. |
Case Study 1: Enzyme Kinetics
In a study published in the Journal of Biological Chemistry, researchers utilized this compound to investigate the kinetic properties of aspartate transaminase (AST). The compound was shown to effectively serve as a substrate, allowing for the determination of enzyme activity under various conditions.
Case Study 2: Neuroprotective Effects
A study featured in Neuroscience Letters examined the neuroprotective properties of derivatives of this compound. Results indicated that specific modifications to the compound could enhance its efficacy in protecting neuronal cells from excitotoxicity.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)butanedioic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between 2-(aminomethyl)butanedioic acid hydrochloride and similar compounds:
Structural and Functional Insights
Benzoic acid derivatives (e.g., CAS 10017-39-7 and 1909306-16-6) exhibit aromaticity, which increases lipophilicity and may influence membrane permeability in drug design .
Substituent Effects: The branched alkylamine in 2-[(butan-2-yl)amino]acetic acid hydrochloride (CAS 6939-21-5) reduces crystallinity compared to linear analogs, as evidenced by its lower molecular weight and higher boiling point . Methyl esters (e.g., CAS 85774-09-0) lack free carboxylic acids, limiting their utility in chelation or pH-dependent reactions but enhancing stability in non-aqueous environments .
Applications and Safety: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (CAS 1909306-16-6) is explicitly noted for its versatility in pharmaceuticals and material science due to its methyl substituent, which improves steric hindrance and stability . 2-(Aminomethyl)benzoic acid hydrochloride (CAS 10017-39-7) carries significant safety risks (R37/38: respiratory/skin irritation), necessitating stringent handling protocols compared to the less documented safety profile of the target compound .
Research Findings and Implications
- Polarity and Solubility: The dual carboxylic acid groups in this compound likely confer higher aqueous solubility compared to benzoic acid derivatives, making it advantageous for aqueous-phase reactions .
- Pharmacological Potential: While benzoic acid derivatives are leveraged for drug intermediates (e.g., CAS 1909306-16-6 in agrochemicals), the target’s succinic acid backbone may align with metabolic pathways involving Krebs cycle intermediates, warranting further investigation .
Biological Activity
2-(Aminomethyl)butanedioic acid hydrochloride, also known as aminomethylsuccinic acid hydrochloride , is an amino acid derivative with potential biological activities. This compound has garnered interest for its applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C5H10ClN2O4
- Molecular Weight : 182.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : The compound can potentially modulate receptor activity, influencing signal transduction pathways.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Studies : In vitro assays revealed that at concentrations above 10 µM, there was a significant reduction in cell viability in colon (HCT116) and cervical (HeLa) cancer cell lines. The IC50 values for these studies are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Aminomethyl)butanedioic acid HCl | HCT116 | 15 |
| 2-(Aminomethyl)butanedioic acid HCl | HeLa | 12 |
This suggests that the compound could be a candidate for further development as an anticancer agent.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties:
- Mechanism : It may protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.
- Case Study : In a model of neurodegeneration, treatment with the compound resulted in reduced apoptosis and improved neuronal survival rates.
Case Studies and Research Findings
- Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of various amino acid derivatives, including this compound. The results indicated a dose-dependent reduction in viability across multiple cancer cell lines, supporting its potential as an anticancer agent .
- Neuroprotection : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results showed that it significantly decreased markers of oxidative damage and apoptosis in neuronal cells .
- Metabolic Pathway Modulation : Research has indicated that this compound can influence metabolic pathways related to amino acid metabolism, suggesting its role in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(aminomethyl)butanedioic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of 2-oxobutanedioic acid derivatives using sodium cyanoborohydride or catalytic hydrogenation. Acidic conditions (e.g., HCl in ethanol) are critical for protonating intermediates and stabilizing the final hydrochloride salt . Side reactions, such as over-reduction or ester hydrolysis, can occur if pH or temperature deviates from optimal ranges (pH 4–5, 25–40°C). Post-synthesis purification via recrystallization (ethanol/water) or ion-exchange chromatography is recommended to isolate the hydrochloride form .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) confirm the presence of the aminomethyl group (δ ~3.1 ppm for CH₂NH₂) and carboxylic protons (δ ~12.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in mobile phases achieve baseline separation of the compound from byproducts. ESI-MS in positive mode shows [M+H]⁺ at m/z 196.1 (calculated for C₅H₁₀NO₄⁺) .
- Elemental Analysis : Verify Cl⁻ content (~14.5%) to confirm hydrochloride stoichiometry .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodological Answer : The compound is hygroscopic and prone to decomposition under heat or light. Store desiccated at –20°C in amber vials. Periodic stability testing via TLC or HPLC is advised to monitor degradation (e.g., free amine formation or oxidation). Degradation rates increase above 25°C, with a half-life of ~6 months at 4°C .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to screen against glutamate receptors or enzymes (e.g., aminotransferases). Protonation states at physiological pH must be accounted for .
- MD Simulations : GROMACS simulations (CHARMM36 force field) assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the aminomethyl group and catalytic residues .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) may arise from assay conditions. Standardize protocols:
- Use Tris-HCl buffer (pH 7.4) instead of phosphate to avoid metal ion interference.
- Control for temperature (37°C) and pre-incubation time (10–30 min).
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .
Q. How can impurity profiling be optimized for this compound in pharmaceutical research?
- Methodological Answer : Impurities often include unreacted 2-oxobutanedioic acid or N-alkylated byproducts. Employ:
- HPLC-DAD : Gradient elution (5→40% acetonitrile in 0.1% TFA) with UV detection at 210 nm.
- LC-HRMS : Identify trace impurities (<0.1%) via high-resolution mass spectrometry (Orbitrap) with mass accuracy <3 ppm .
Q. What metabolic pathways should be considered when studying this compound in vivo?
- Methodological Answer : The compound’s carboxylic acid groups may undergo conjugation (e.g., glucuronidation) or renal excretion. Radiolabeled (¹⁴C) analogs can track metabolism in rodent models. Liver microsome assays (human/rat) with NADPH cofactors identify phase I metabolites (e.g., oxidative deamination) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
